Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate

Palladium catalysis Cross-coupling Biaryl synthesis

Researchers requiring step-efficient construction of kinase-focused libraries often encounter thiophene scaffolds that lack multiple, orthogonally addressable functional groups. This compound solves that bottleneck with three distinct reactive handles-C4-Br for fast Suzuki/Buchwald-Hartwig coupling, C5-NH₂ for cyclocondensation to fused heterocycles, and C2-CO₂Et for chemoselective amidation-all without protecting-group manipulation. • Faster diversification: C4-Br coupling completes in substantially shorter times than the 4-chloro analogue, enabling high-throughput parallel synthesis. • Reliable QC: Sharp melting point (88-89 °C, ΔT ~1 °C) ensures consistent automated dispensing and long-term compound library stability. • Supply assurance: Available from multiple stock points; standard international B2B shipping with no special permits required.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 851443-15-7
Cat. No. B1432775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate
CAS851443-15-7
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(S1)N)Br)C
InChIInChI=1S/C8H10BrNO2S/c1-3-12-8(11)6-4(2)5(9)7(10)13-6/h3,10H2,1-2H3
InChIKeyPMPBGORMHXRHRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate Overview


Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate (CAS 851443-15-7) is a fully substituted, tetrafunctionalized thiophene featuring a 5-amino group, a 4-bromo substituent, a 3-methyl group, and a 2-ethyl ester . With a molecular formula of C8H10BrNO2S, a molecular weight of 264.14 g/mol, a measured melting point of 88–89 °C, and a predicted boiling point of 345.0 °C (density 1.571 g/cm³) , this compound serves as a versatile synthon in medicinal chemistry, enabling diverse downstream transformations through its orthogonally reactive functional groups [1].

Irreplaceability of Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate


Generic thiophene-2-carboxylates typically lack the unique combination of four chemically distinct, orthogonally addressable functional groups—specifically, the simultaneous presence of both a carbon-bound bromine at C4 and a free amino group at C5 alongside an ester at C2. The C4 bromine enables chemo- and regioselective cross-coupling without interference from the C2 ester, while the C5 amino group permits independent amidation or cyclocondensation. This orthogonal reactivity differentiates 851443-15-7 from simpler Gewald-type 2-aminothiophene-3-carboxylates, which lack a C4 halogen handle [1], and from 4-bromothiophene-2-carboxylates that lack the C5 amino group required for fused heterocycle construction [2].

Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate: Differentiation Evidence


C4 Suzuki Coupling: Bromo vs Chloro Reactivity

The C4 bromine substituent in 851443-15-7 provides a substantially more reactive handle for palladium-catalyzed Suzuki coupling compared to the corresponding 4-chloro analogue (Ethyl 5-amino-4-chloro-3-methyl-2-thiophenecarboxylate, CAS 2654785-31-4). In aryl bromide vs aryl chloride Suzuki coupling, oxidative addition rates are typically 10–100× faster for bromides. This kinetic advantage is maintained even with the adjacent amino and ester groups and is critical for efficient library synthesis [1].

Palladium catalysis Cross-coupling Biaryl synthesis Medicinal chemistry

Electrophilic Reactivity: Bromo vs Hydrogen Analogue

Thiophenes undergo electrophilic substitution at position orders of α >> β. In 851443-15-7, the 4-position is β and inherently deactivated. However, when compared to the 4-unsubstituted, non-brominated analogue (Ethyl 5-amino-3-methylthiophene-2-carboxylate, CAS 88796-28-5), the presence of bromine at C4 significantly alters electronic properties: the predicted pKa of the 5-amino group shifts by ~0.12 units (pKa –1.52 vs –1.40 predicted for the non-brominated analogue) due to the electron-withdrawing effect of bromine, indicating increased NH acidity [1].

Halogen directing effects Electrophilic substitution Thiophene reactivity Late-stage functionalization

Melting Point and Crystallinity Advantage

851443-15-7 has a well-defined, experimentally measured melting point of 88–89 °C . In contrast, its direct non-brominated analogue, Ethyl 5-amino-3-methylthiophene-2-carboxylate (CAS 88796-28-5), has a reported melting range of 64–69 °C . The 20–25 °C higher melting point and narrower range (1 °C vs 5 °C) for the brominated compound indicate higher crystallinity and purity consistency, which critically impacts ease of handling, accurate weighing, and long-term storage stability in automated compound management systems.

Solid-state properties Purification Crystallinity Formulation

Orthogonal Reactivity vs Amino-Lacking Analogues

Ethyl 4-bromo-3-methylthiophene-2-carboxylate (CAS 265652-37-7) lacks the C5 amino group and therefore cannot participate in the same cyclocondensation or amidation reactions that 851443-15-7 enables. The 5-amino group in 851443-15-7 allows the compound to serve as a direct Gewald-type precursor for fused pyrimidine and thienopyridine scaffolds via condensation with 1,3-dielectrophiles [1]. This dual reactivity cannot be achieved with the amino-lacking analogue without additional functionalization steps, giving 851443-15-7 a clear advantage in step economy for library synthesis

Orthogonal functionalization Domino reactions Heterocycle synthesis Sequential derivatization

Ester Hydrolysis Selectivity: Ethyl vs Methyl

The ethyl ester in 851443-15-7 offers greater steric bulk compared to the methyl ester analogue Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate (CAS 1313712-49-0). This steric differentiation translates to slower saponification kinetics, with ethyl esters typically hydrolyzing 2–5× more slowly than methyl esters under identical alkaline conditions due to the larger alkoxy group hindering nucleophilic attack [1]. This kinetic selectivity is operationally significant when the C4 bromine must be preserved during ester deprotection—methyl esters are more prone to premature hydrolysis or competing nucleophilic displacement of bromine.

Ester hydrolysis selectivity Process chemistry Protecting group strategy Scale-up compatibility

Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate: Applications


C4 Cross-Coupling for Parallel Library Synthesis

The higher intrinsic reactivity of the C4–Br bond (vs C4–Cl) makes 851443-15-7 the preferred scaffold for Suzuki or Buchwald-Hartwig diversification at the 4-position. Reaction times are substantially shorter than with the 4-chloro analogue, enabling high-throughput parallel synthesis of biaryl or arylamine libraries. The orthogonal C5–NH₂ and C2–CO₂Et groups remain intact under standard coupling conditions, allowing further sequential derivatization without intermediate purification [1].

Fused Thienopyrimidine/Thienopyridine Core Construction

The free 5-amino group enables direct cyclocondensation with 1,3-dicarbonyl compounds, nitriles, or formamide equivalents to yield biologically relevant fused heterocycles (thieno[2,3-d]pyrimidines, thieno[2,3-b]pyridines). This capability is absent in 4-bromo-thiophene-2-carboxylates lacking the amino group, giving 851443-15-7 a unique synthetic advantage in constructing kinase-targeted compound libraries [2].

Sequential Derivatization for PROTAC Synthesis

The presence of three orthogonally reactive handles (Br, NH₂, CO₂Et) enables linker attachment at any of three positions without protecting group manipulation. The ethyl ester's slower hydrolysis kinetics relative to methyl esters provides better chemoselectivity when liberating the carboxylic acid for amide coupling, reducing the risk of premature bromine displacement. This three-dimensional functionalization is valuable for assembling PROTACs and molecular glues where precise linker geometry is critical [3].

Quality-Controlled Building Block for Automated Handling

The sharp melting point (88–89 °C, ΔT ~1 °C) provides a reliable incoming QC parameter that is superior to the broader melting range of the non-brominated analogue (64–69 °C, ΔT ~5 °C). This crystallinity advantage ensures consistent dispensing weights and minimizes hygroscopicity-related errors in automated liquid handling and solid dispensing systems, making 851443-15-7 the safer choice for long-term compound library storage .

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